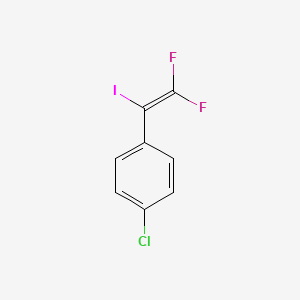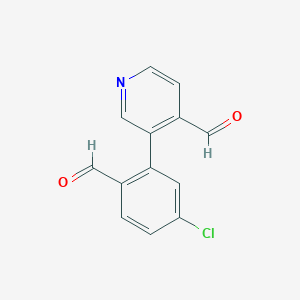![molecular formula C19H17NO B12613180 Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]- CAS No. 898282-31-0](/img/structure/B12613180.png)
Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]-: is an organic compound with the molecular formula C19H17NO and a molecular weight of 275.34 g/mol . This compound is characterized by the presence of a benzenamine group linked to a naphthalenyl moiety through an ethylidene bridge, with a methoxy substituent on the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]- typically involves the condensation reaction between benzenamine and an aldehyde derivative of 6-methoxy-2-naphthaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. similar compounds are often synthesized using batch or continuous flow processes, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the imine bond can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studying reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry:
- Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to alterations in their activity or function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Benzenamine, N-[1-(2-naphthalenyl)ethylidene]-
- Benzenamine, N-[1-(4-methoxy-2-naphthalenyl)ethylidene]-
Uniqueness: Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]- is unique due to the specific positioning of the methoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to distinct properties and applications compared to its analogs.
Properties
CAS No. |
898282-31-0 |
|---|---|
Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)-N-phenylethanimine |
InChI |
InChI=1S/C19H17NO/c1-14(20-18-6-4-3-5-7-18)15-8-9-17-13-19(21-2)11-10-16(17)12-15/h3-13H,1-2H3 |
InChI Key |
XANONNWMZMDIFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12613097.png)
![4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one](/img/structure/B12613101.png)
![1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane](/img/structure/B12613107.png)
![3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12613112.png)
![1-{5-[(4-Methoxyphenyl)methoxy]pyridin-2(1H)-ylidene}-1-nitrosomethanamine](/img/structure/B12613117.png)

![(3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B12613132.png)
![(3beta)-3-[[(2e)-3-(4-Chlorophenyl)-1-oxo-2-propenyl]oxy]-olean-12-en-28-oic acid](/img/structure/B12613136.png)






